5-bromo-2-chloro-N-(cyclohexylmethyl)benzamide
Overview
Description
5-Bromo-2-chloro-N-(cyclohexylmethyl)benzamide is a chemical compound with the molecular formula C14H17BrClNO. It belongs to the benzamide class of compounds and is characterized by the presence of bromine, chlorine, and a cyclohexylmethyl group attached to the benzamide core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(cyclohexylmethyl)benzamide typically involves the reaction of 5-bromo-2-chlorobenzoic acid with cyclohexylmethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N-(cyclohexylmethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-chloro-N-(cyclohexylmethyl)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(cyclohexylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N-cyclohexylbenzamide: Similar structure but lacks the cyclohexylmethyl group.
5-Bromo-2-chlorobenzamide: Lacks both the cyclohexyl and cyclohexylmethyl groups.
2-Chloro-N-(cyclohexylmethyl)benzamide: Lacks the bromine atom.
Uniqueness
5-Bromo-2-chloro-N-(cyclohexylmethyl)benzamide is unique due to the presence of both bromine and chlorine atoms along with the cyclohexylmethyl group. This combination of functional groups imparts specific chemical and biological properties that differentiate it from similar compounds .
Properties
IUPAC Name |
5-bromo-2-chloro-N-(cyclohexylmethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClNO/c15-11-6-7-13(16)12(8-11)14(18)17-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNNVTKVXWFDNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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